molecular formula C15H13FO2 B14021063 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde

2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde

Cat. No.: B14021063
M. Wt: 244.26 g/mol
InChI Key: QWFRWWAWWAVERO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde (C₁₅H₁₃FO₂; molecular weight 244.26 g/mol) is a substituted benzaldehyde derivative featuring a benzyloxy group at the ortho position (C2), a fluorine atom at the meta position (C3), and a methyl group at the para position (C4) relative to the aldehyde functional group (C1). This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties, which arise from the interplay of electron-withdrawing (fluoro) and electron-donating (methyl, benzyloxy) substituents. Its applications range from intermediates in drug synthesis to precursors for catalytic coupling reactions.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

3-fluoro-4-methyl-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13FO2/c1-11-7-8-13(9-17)15(14(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

QWFRWWAWWAVERO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

O-Benzylation of 3-Fluoro-4-methylphenol

A common approach starts with 3-fluoro-4-methylphenol as the substrate. The phenolic hydroxyl group is selectively benzylated using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

  • Reaction conditions: Refluxing the phenol with benzyl bromide in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) with a base.
  • Mechanism: The base deprotonates the phenol to form the phenolate ion, which then undergoes nucleophilic substitution with benzyl bromide to yield the benzyloxy derivative.

This step yields 2-(Benzyloxy)-3-fluoro-4-methylbenzene or its aldehyde derivative depending on the starting material.

Purification and Characterization

After the reaction, the product is isolated by:

  • Quenching the reaction mixture with water.
  • Acidification if necessary.
  • Extraction with organic solvents such as dichloromethane.
  • Drying over anhydrous magnesium sulfate.
  • Purification by column chromatography (silica gel) using petroleum ether/ethyl acetate mixtures.
  • Recrystallization to obtain pure 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde.

Example Experimental Data

Step Reagents/Conditions Yield (%) Notes
O-Benzylation 3-fluoro-4-methylphenol, benzyl bromide, NaH, DMF, reflux 65-85 Selective benzylation of phenol group
Aldehyde introduction/preservation Starting from 3-fluoro-4-methylbenzaldehyde or formylation N/A Aldehyde group intact or introduced
Purification Extraction, silica gel chromatography N/A High purity product obtained

Comparative Analysis with Related Compounds

Structural analogues such as 4-(Benzyloxy)-3-fluoro-2-methylbenzaldehyde have been synthesized using similar benzylation methods, confirming the robustness of this approach. The position of the fluorine and methyl substituents influences the reactivity and yields slightly, but the benzylation strategy remains consistent.

Research Findings and Notes

  • The benzylation step is highly selective when controlled stoichiometrically and temperature-wise, avoiding poly-substitution or side reactions.
  • The fluorine substituent influences the electron density of the aromatic ring, which can affect the rate of benzylation and the stability of intermediates.
  • Mild reaction conditions preserve sensitive aldehyde groups.
  • The compound serves as an intermediate for further functionalization, such as reductive amination or Suzuki coupling, enabling the synthesis of more complex molecules.

Summary Table of Preparation Methods

Method Step Starting Material Reagents/Conditions Key Outcome Reference Summary
O-Benzylation 3-fluoro-4-methylphenol Benzyl bromide, NaH, DMF, reflux 2-(Benzyloxy)-3-fluoro-4-methylphenol
Aldehyde Group Handling 3-fluoro-4-methylbenzaldehyde or phenol Formylation or preservation under mild conditions 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde
Purification Reaction mixture Extraction, chromatography Pure target compound

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde involves its interaction with specific molecular targets. The benzyloxy group can act as a leaving group in substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The aldehyde group is reactive and can form various derivatives through oxidation, reduction, and condensation reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde with four structurally related benzaldehyde derivatives, highlighting key differences in substituent positions, molecular weight, and functional group effects.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions (Relative to Aldehyde) Key Properties/Effects
2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde Not provided C₁₅H₁₃FO₂ 244.26 C2: Benzyloxy, C3: F, C4: CH₃ Enhanced hydrophobicity (methyl), steric hindrance at C2, moderate electron withdrawal (F)
4-(Benzyloxy)-3-fluorobenzaldehyde 175968-61-3 C₁₄H₁₁FO₂ 230.23 C4: Benzyloxy, C3: F Reduced steric hindrance (benzyloxy at C4), higher solubility in polar solvents
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ 188.13 C4: OCF₂H, C3: OCH₃ Strong electron withdrawal (OCF₂H), lower molecular weight, potential CYP enzyme inhibition
4-Benzyloxybenzaldehyde Not provided C₁₄H₁₂O₂ 212.24 C4: Benzyloxy Simplest analog; lacks fluorine and methyl, higher reactivity in nucleophilic additions
3-((2-Fluorobenzyl)oxy)benzaldehyde Multiple synonyms C₁₄H₁₁FO₂ 230.23 C3: OCH₂C₆H₄F (fluorobenzyloxy) Fluorine on benzyl group introduces steric and electronic effects distinct from aryl-F

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: The fluoro substituent (C3) in 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde withdraws electron density, activating the aldehyde for electrophilic substitutions. The methyl group (C4) in the target compound enhances hydrophobicity and may improve blood-brain barrier (BBB) permeability compared to analogs lacking alkyl groups .
  • Steric Hindrance :

    • The ortho -positioned benzyloxy group (C2) in the target compound creates significant steric hindrance, which could slow reactions at the aldehyde group compared to 4-(Benzyloxy)-3-fluorobenzaldehyde (benzyloxy at C4) .

Biological Activity

2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a benzyloxy group and a fluorine atom, suggests varied interactions with biological targets, making it a candidate for drug development and other applications.

Chemical Structure and Properties

The chemical formula of 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde is C11H11FOC_{11}H_{11}FO, with a molecular weight of approximately 182.2 g/mol. The presence of the benzyloxy group enhances lipophilicity, while the fluorine atom can influence the compound's reactivity and biological interactions.

The mechanism of action for 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde is primarily attributed to its ability to interact with various biomolecules. It may modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects. The fluorine substituent can enhance binding affinity and specificity towards biological targets, which is crucial for its pharmacological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde exhibit significant antimicrobial properties. For instance, studies on benzaldehyde derivatives have shown effectiveness against various bacteria and fungi, suggesting that this compound may also possess similar activities .

Compound Activity Target Organism
2-(Benzyloxy)-3-fluoro-4-methylbenzaldehydeAntimicrobialVarious bacteria and fungi
Benzaldehyde derivativesAntifungalCandida species
Thiosemicarbazone derivativesAnti-BVDVBovine viral diarrhea virus

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde on human tumor cell lines. Preliminary findings suggest that this compound has the potential to inhibit cell proliferation in certain cancer types, indicating its role as a lead compound in anticancer drug development .

Study on Anticancer Properties

In a recent study focused on poly(ADP-ribose) polymerase (PARP) inhibitors, compounds structurally related to 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde were synthesized and tested for their ability to inhibit cancer cell growth. The results demonstrated that modifications in the benzaldehyde structure could significantly enhance cytotoxic effects against cancer cells .

Investigation of Antimicrobial Effects

Another study investigated the antimicrobial properties of various benzaldehyde derivatives, including those with similar structural features to 2-(Benzyloxy)-3-fluoro-4-methylbenzaldehyde. The findings revealed promising antibacterial and antifungal activities, supporting further exploration of this compound's potential as an antimicrobial agent .

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